2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives, including those with complex substituents, has been explored through various methods. For example, a novel approach developed for the synthesis of 2-arylpyrrolidine-1-carboxamides involves acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol, under mild conditions, using inexpensive solvents and catalysts, yielding the target compounds with good to high efficiency (Smolobochkin et al., 2017). Although this method doesn't directly pertain to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide, it highlights the type of synthetic strategies that can be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives significantly influences their chemical behavior and applications. The specific arrangement of the tetramethyl groups in 2,2,5,5-tetramethylpyrrolidine-3-carboxamide contributes to its stability by sterically hindering the reactive sites and reducing susceptibility to oxidative processes. Structural analyses often involve crystallography and spectroscopy to elucidate the configuration and conformation of such molecules. However, detailed structural analysis specific to 2,2,5,5-tetramethylpyrrolidine-3-carboxamide is not provided in the available literature, suggesting a need for further research in this area.
Chemical Reactions and Properties
Pyrrolidine derivatives undergo various chemical reactions, including cyclization, acylation, and alkylation, to produce a wide range of compounds with potential pharmaceutical applications. For instance, N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were synthesized by acylation and alkylation reactions to produce compounds with significant antiarrhythmic activity (Hankovszky et al., 1986). These reactions showcase the versatility of pyrrolidine derivatives in synthesizing biologically active molecules.
Scientific Research Applications
Biophysical and Biomedical Research : 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a stable free radical derivative, is used as molecular probes and labels in biophysical and biomedical research applications (Dobrynin et al., 2021).
Pharmaceuticals : Certain derivatives, such as 2,2,5,5-Tetramethyl-3-pyrrolidine-3-carboxamides, have been identified as new antiarrhythmic agents, showing higher activity and a better chemotherapeutic index than quinidine (Hankovszky et al., 1986).
Magnetic Resonance Imaging (MRI) : Compounds like 2,2,5,5-tetramethylpyrroline-1-oxyl-3-carboxamide have shown antioxidant potential and promise for application in biomedical studies using MRI (Yushkova et al., 2013).
Organic Synthesis : Amidase-catalyzed hydrolysis of pyrrolidine-2,5-dicarboxamides can lead to enantioselective biotransformations, useful in organic synthesis (Chen et al., 2012).
Spin Labeling in Research : Derivatives like 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-maleimide are used as spin labels in scientific research, crucial in studying molecular dynamics and structure (Barratt et al., 1971).
Anticancer Research : Some derivatives, for example, N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide, have shown cytotoxic effects on certain cancer cell lines, highlighting their potential in anticancer research (Butler et al., 2013).
Antimicrobial Properties : Novel pyrrolidine derivatives synthesized through methods like microwave-assisted synthesis have been found to possess antimicrobial properties (Sreekanth & Jha, 2020).
Safety And Hazards
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide may cause skin irritation and respiratory tract irritation6. The toxicological properties of this substance have not been fully investigated6.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
Relevant Papers
I couldn’t find specific papers related to 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide. However, it’s worth noting that the antiarrhythmic activity of some of its derivatives has been evaluated5.
properties
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide | |
CAS RN |
702-96-5 | |
Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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